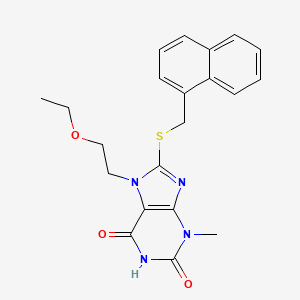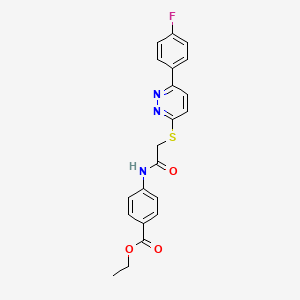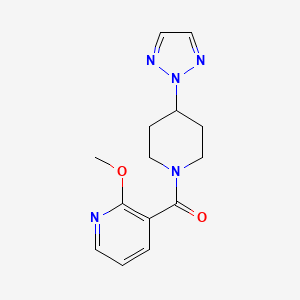![molecular formula C16H8ClNO4 B2928766 2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 862649-84-1](/img/structure/B2928766.png)
2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H8ClNO4 and its molecular weight is 313.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characterization and Synthesis
Several studies have been conducted to understand the structural characteristics of compounds closely related to "2-[(2-chloro-5-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione". For instance, the structural analysis of trifluoromethyl-substituted compounds, including those with chloro and nitro substituents, has revealed significant insights into their crystal structures and molecular interactions. The dihedral angles and distances between the furthest atoms in these molecules have been precisely measured, providing a foundational understanding of their three-dimensional conformations (Li et al., 2005).
Chemosensors
Compounds structurally related to "this compound" have been synthesized and utilized as chemosensors. For example, intramolecular charge transfer (ICT) chromophores based on substituted aryl hydrazones of β-diketones have been developed for the selective detection of Co2+ ions, demonstrating reversible “on–off” sensing capabilities with detection limits ranging from 3 μm to 7 μm (Subhasri & Anbuselvan, 2014).
Photophysical Properties
The synthesis and characterization of heteroleptic complexes containing dithiolate ligands have been reported, where the solid-state structures and luminescent properties were extensively studied. These complexes show promising applications in light to electrical energy conversion, highlighting their potential in photovoltaic and photoresponsive technologies (Manar et al., 2017).
Organic Synthesis
Efficient synthesis methods for indene-1,3(2H)-dione derivatives have been developed, utilizing palladium-catalyzed intramolecular carbonylative annulation reactions. These methodologies provide access to a broad range of 2-substituted indene-1,3(2H)-dione compounds with good to excellent yields, showcasing the versatility of these frameworks in organic synthesis (Zhang et al., 2015).
Aggregation-Induced Emission
D-π-A 1,4-dihydropyridine derivatives, including those with 2-methylene-1H-indene-1,3(2H)-dione units, have been synthesized to exhibit aggregation-induced emission (AIE) characteristics. These compounds demonstrate stimulus-responsive fluorescent properties, including piezochromism and solvent-induced emission changes, which can be attributed to their molecular stacking in the solid state. Such properties make them suitable for various applications, including cell imaging (Lei et al., 2016).
作用機序
Target of Action
The compound, also known as 2-[(2-chloro-5-nitrophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely affects multiple pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the broad range of biological activities of indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes that contribute to its therapeutic potential.
特性
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO4/c17-14-6-5-10(18(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZHPDFDYTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)
![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)

![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

